molecular formula C16H11N3O2 B3837267 2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one

2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one

Cat. No. B3837267
M. Wt: 277.28 g/mol
InChI Key: QNPJWRZGUGESPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of chromeno-triazole derivatives and has shown promising results in various biological assays.

Mechanism of Action

The exact mechanism of action of 2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in the cell, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the brain. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one in lab experiments is its high potency and selectivity towards specific targets. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one. One area of interest is the development of novel derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, research on the toxicity and safety profile of this compound is also needed to determine its suitability for use in humans.

Scientific Research Applications

2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one has been extensively studied for its potential applications in drug discovery and development. It has shown significant activity against various cancer cell lines and has also exhibited antimicrobial and antifungal properties. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

2-benzylchromeno[3,4-d]triazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16-15-14(12-8-4-5-9-13(12)21-16)17-19(18-15)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPJWRZGUGESPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2N=C3C4=CC=CC=C4OC(=O)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylchromeno[3,4-d]triazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one
Reactant of Route 2
2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one
Reactant of Route 3
2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one
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2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one
Reactant of Route 5
2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one
Reactant of Route 6
2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one

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